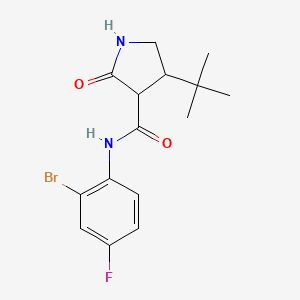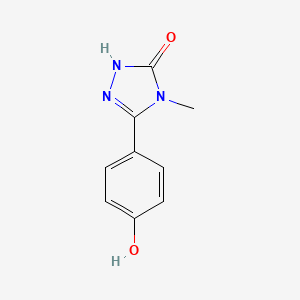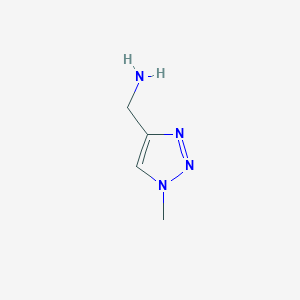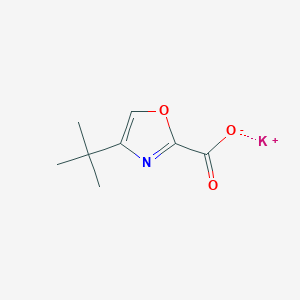![molecular formula C9H12O2 B2881160 7-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2378503-47-8](/img/structure/B2881160.png)
7-Oxaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Oxaspiro[4.5]dec-3-en-2-one” is a chemical compound . It is related to spirodiclofen, a foliar applied acaricide active against a range of sucking insects on fruit and nuts .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis
The molecular structure of “7-Oxaspiro[4.5]dec-3-en-2-one” is represented by the InChI code:1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 . The molecular weight of this compound is 154.21 . Chemical Reactions Analysis
The synthesis of “7-Oxaspiro[4.5]dec-3-en-2-one” involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
“7-Oxaspiro[4.5]dec-3-en-2-one” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study by Yang et al. (2019) presented the design, synthesis, and evaluation of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, starting from 4-aminophenol and α-glycolic acid or lactic acid. These compounds exhibited moderate to potent antitumor activities against various cancer cell lines, including lung, breast, and cervical cancers. The promising anticancer potential of these derivatives highlights their significance in drug discovery and development (Yang et al., 2019).
Antiviral Activity Against Coronaviruses
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones that showed inhibition against human coronavirus 229E replication, with one compound demonstrating an EC50 value comparable to known coronavirus inhibitors. This research illustrates the potential of spirocyclic compounds in the development of new antiviral drugs (Apaydın et al., 2019).
Synthetic Approaches to Spiroaminals
Sinibaldi and Canet (2008) reviewed synthetic strategies for constructing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system. Such compounds are of interest due to their biological activities and the novelty of their structures, providing valuable insight into synthetic organic chemistry (Sinibaldi & Canet, 2008).
Intramolecular SN2' Oxaspirocyclization
Young et al. (2000) demonstrated the use of Amberlyst-15-catalyzed intramolecular SN2' oxaspirocyclizations for preparing various spirocyclic ethers, including 1-oxaspiro[4.5]dec-6-ene derivatives. This method was applied to the synthesis of theaspirane and theaspirone, showcasing the versatility of oxaspirocyclization in synthesizing complex molecular architectures (Young et al., 2000).
Multifunctional Modules for Drug Discovery
Li et al. (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery. This work highlights the importance of spirocycles in the design of new pharmaceuticals (Li et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The future directions for “7-Oxaspiro[4.5]dec-3-en-2-one” could involve further exploration of its synthesis and potential applications. For instance, a novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized . All newly synthesized compounds have been screened for their potential insecticidal activity .
Eigenschaften
IUPAC Name |
7-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCSXLENZPCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[4.5]dec-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)


![{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2881088.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2881093.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2881096.png)

![8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2881098.png)

![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)